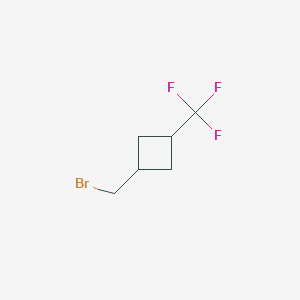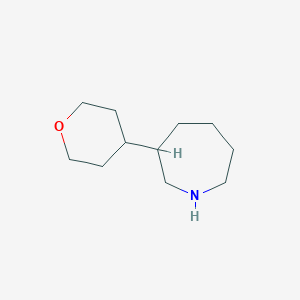
3-(Oxan-4-yl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Oxan-4-yl)azepane is a chemical compound with the CAS Number: 1547080-97-6 . It has a molecular weight of 183.29 and is typically stored at a temperature of 4 degrees Celsius . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for 3-(Oxan-4-yl)azepane is 3-(tetrahydro-2H-pyran-4-yl)azepane . The InChI code for this compound is 1S/C11H21NO/c1-2-6-12-9-11(3-1)10-4-7-13-8-5-10/h10-12H,1-9H2 .Physical And Chemical Properties Analysis
3-(Oxan-4-yl)azepane is a liquid . It has a molecular weight of 183.29 . The compound is typically stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(Oxan-4-yl)azepane, focusing on six unique fields:
Pharmaceutical Development
3-(Oxan-4-yl)azepane is a valuable scaffold in medicinal chemistry due to its unique seven-membered ring structure. This compound is used in the synthesis of various bioactive molecules, including potential drug candidates. Its structural features allow for the exploration of new chemical spaces, which is crucial for developing novel therapeutics. For instance, azepane derivatives have shown promise as inhibitors for enzymes and receptors involved in diseases such as cancer and diabetes .
Synthetic Chemistry
In synthetic chemistry, 3-(Oxan-4-yl)azepane serves as a versatile building block. Its ability to undergo various chemical transformations makes it an essential intermediate in the synthesis of complex molecules. Researchers have utilized it in ring-closing metathesis and hydrogenolysis reactions to create diverse azepane analogues. These analogues are often used to study the structure-activity relationships of different compounds .
Material Science
The unique properties of 3-(Oxan-4-yl)azepane make it useful in material science, particularly in the development of new polymers and materials with specific mechanical and thermal properties. Its incorporation into polymer backbones can enhance the flexibility, durability, and thermal stability of the resulting materials. This application is particularly relevant in the design of advanced materials for industrial and technological uses .
Catalysis
3-(Oxan-4-yl)azepane derivatives are employed as ligands in catalytic processes. Their ability to coordinate with metal centers makes them effective in facilitating various catalytic reactions, including hydrogenation, cross-coupling, and oxidation reactions. These catalytic systems are essential for efficient and selective chemical transformations in both academic research and industrial applications .
Biological Research
In biological research, 3-(Oxan-4-yl)azepane is used to study the interactions between small molecules and biological targets. Its derivatives can act as probes to investigate the binding sites and mechanisms of action of various biomolecules. This application is crucial for understanding the molecular basis of diseases and for the development of new diagnostic tools and therapeutic agents .
Drug Delivery Systems
The structural characteristics of 3-(Oxan-4-yl)azepane make it suitable for designing drug delivery systems. Its derivatives can be engineered to improve the solubility, stability, and bioavailability of drugs. These systems can enhance the targeted delivery of therapeutics, reducing side effects and improving the efficacy of treatments. This application is particularly important in the development of advanced drug delivery technologies .
Safety and Hazards
The safety information for 3-(Oxan-4-yl)azepane includes several hazard statements: H302, H312, H315, H318, H332, H335 . The compound also has several precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
3-(oxan-4-yl)azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-2-6-12-9-11(3-1)10-4-7-13-8-5-10/h10-12H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVDCNQDCJXNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxan-4-yl)azepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-5-{[(2E)-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]methyl}benzene-1-sulfonic acid](/img/structure/B2723436.png)
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2723443.png)
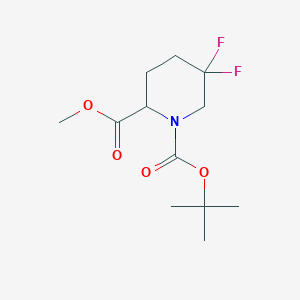

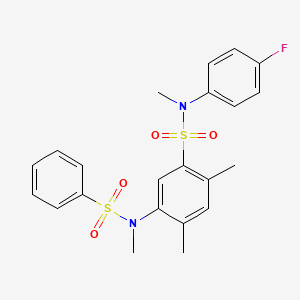
![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2723448.png)
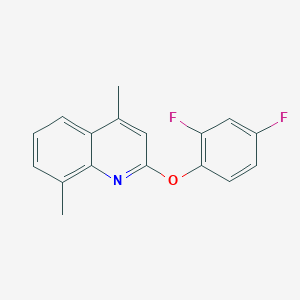
![2-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2723451.png)
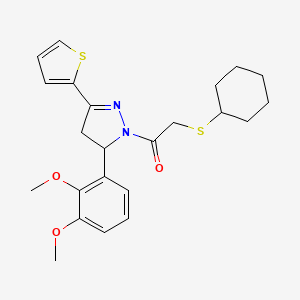
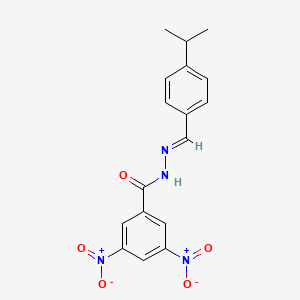
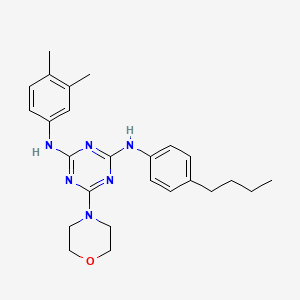
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2723456.png)
